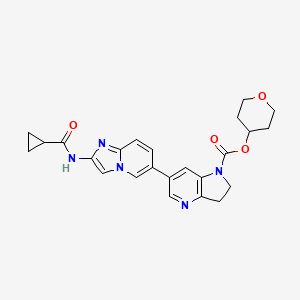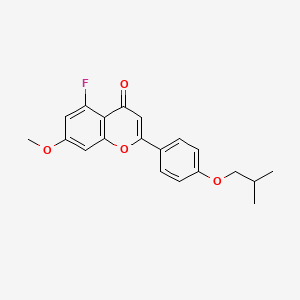
GPR55 agonist 4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GPR55 agonist 4 is a potent and selective agonist of the G protein-coupled receptor 55 (GPR55). This receptor has been implicated in various physiological and pathological processes, including cancer, neurodegenerative diseases, and metabolic disorders. This compound has shown promising potential in modulating these conditions by activating the GPR55 receptor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of GPR55 agonist 4 involves several key steps. The commercially available 3,4-dihydrocoumarin is treated with concentrated sulfuric acid in anhydrous methanol, yielding an intermediate compound. This intermediate undergoes a methylation reaction in the presence of methyl iodide and sodium hydride in dimethylformamide, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: GPR55 agonist 4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a suitable base.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
GPR55 agonist 4 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the structure-activity relationship of GPR55 ligands.
Biology: Investigated for its role in modulating microglia-mediated neuroinflammation and other cellular processes.
Medicine: Explored as a potential therapeutic agent for cancer, neurodegenerative diseases, and metabolic disorders.
Industry: Utilized in the development of novel pharmaceuticals targeting GPR55
Wirkmechanismus
GPR55 agonist 4 exerts its effects by binding to the GPR55 receptor, leading to the recruitment of β-arrestin and subsequent activation of downstream signaling pathways. This activation results in various cellular responses, including modulation of calcium release, phosphorylation of extracellular signal-regulated kinases (ERK1/2), and activation of nuclear factor of activated T-cells (NFAT). These pathways play crucial roles in regulating cell proliferation, migration, and immune responses .
Vergleich Mit ähnlichen Verbindungen
O-1602: Another GPR55 agonist with similar binding properties.
ML-193: A GPR55 antagonist with inverse agonistic activity.
KIT C: A coumarin-based compound acting as a GPR55 antagonist
Uniqueness: GPR55 agonist 4 stands out due to its high potency and selectivity for the GPR55 receptor. Its ability to induce β-arrestin recruitment and activate specific signaling pathways makes it a valuable tool for studying GPR55-related physiological and pathological processes. Additionally, its potential therapeutic applications in various diseases highlight its significance in scientific research and drug development .
Eigenschaften
Molekularformel |
C19H16FN5O2 |
|---|---|
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
5-[3-[[(1R)-1-(4-fluorophenyl)ethyl]amino]-1,2,4-triazin-6-yl]-3-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C19H16FN5O2/c1-11(12-3-6-14(20)7-4-12)22-18-21-10-15(23-24-18)13-5-8-17-16(9-13)25(2)19(26)27-17/h3-11H,1-2H3,(H,21,22,24)/t11-/m1/s1 |
InChI-Schlüssel |
YMMHFOXSAMBHAZ-LLVKDONJSA-N |
Isomerische SMILES |
C[C@H](C1=CC=C(C=C1)F)NC2=NC=C(N=N2)C3=CC4=C(C=C3)OC(=O)N4C |
Kanonische SMILES |
CC(C1=CC=C(C=C1)F)NC2=NC=C(N=N2)C3=CC4=C(C=C3)OC(=O)N4C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-(3-Iodophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea](/img/structure/B12384350.png)

![2-[[4-[(E)-(4-bromophenyl)methylideneamino]-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12384359.png)
